molecular formula C16H15N5O3S3 B2493160 N-(4-methylthiazol-2-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 868973-72-2

N-(4-methylthiazol-2-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2493160
CAS No.: 868973-72-2
M. Wt: 421.51
InChI Key: REEGAFRJKHCIHP-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic hybrid molecule designed for pharmaceutical and biological research, incorporating multiple heterocyclic systems known for their bioactive properties. Its structure features a 1,3,4-thiadiazole core linked via a thioacetamide bridge to a 4-methylthiazole ring, a design strategy often employed in the development of novel therapeutic agents. Compounds containing the 1,3,4-thiadiazole nucleus have been reported in scientific literature to exhibit potential anticancer activity through diverse mechanisms, acting as apoptosis inducers, caspase activators, and enzyme inhibitors . The inclusion of the phenoxyacetamido moiety further enhances the molecular diversity, potentially allowing for interaction with various biological targets. This complex architecture makes it a valuable chemical tool for researchers investigating structure-activity relationships (SAR) in medicinal chemistry, particularly in the screening and development of new anticancer compounds. It is intended for in vitro studies to evaluate its efficacy against specific cancer cell lines. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S3/c1-10-8-25-14(17-10)19-13(23)9-26-16-21-20-15(27-16)18-12(22)7-24-11-5-3-2-4-6-11/h2-6,8H,7,9H2,1H3,(H,17,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEGAFRJKHCIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability and thus its efficacy. Additionally, factors such as pH, temperature, and the presence of other compounds can also influence its stability and action.

Biological Activity

N-(4-methylthiazol-2-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article focuses on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by research findings and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-methylthiazole with 2-phenoxyacetamido derivatives and thiadiazole moieties. The process may include various steps such as:

  • Formation of Thiadiazole : Synthesis of the 1,3,4-thiadiazole ring through cyclization reactions.
  • Thioether Formation : Introducing thio groups to enhance biological activity.
  • Final Acetamide Derivation : Coupling the thiazole and thiadiazole components to form the final acetamide structure.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives with the thiadiazole scaffold have shown promising results against various bacterial strains.

CompoundMIC (μg/ml)Activity
5l7.1285Strong
5g15.625Moderate
5i15.625Moderate

These compounds were evaluated for their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis, demonstrating strong anti-tubercular activity .

Cytotoxicity and Apoptosis Induction

Studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, one study reported that a related compound led to a significant increase in apoptotic cells compared to untreated controls.

TreatmentApoptotic Cells (%)
Untreated Control0.89
Compound 4f37.83

This suggests a potential application in cancer therapy by targeting cell death pathways .

Antioxidant Activity

Compounds derived from this scaffold have also been evaluated for their antioxidant properties. The DPPH radical scavenging assay indicated that these compounds possess moderate antioxidant activity when compared to standard antioxidants like ascorbic acid .

The biological mechanisms underlying the activity of this compound involve interactions with specific biological targets:

  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Binding : The thiazole and thiadiazole moieties may facilitate binding to specific receptors or proteins, influencing signaling pathways related to cell growth and survival.

Case Study 1: Anti-Tuberculosis Activity

A study focused on a series of thiadiazole derivatives demonstrated their efficacy against M. tuberculosis. The lead compound (5l) showed an MIC value significantly lower than standard treatments, indicating its potential as a new anti-tubercular agent .

Case Study 2: Cancer Cell Lines

In another investigation involving K562 chronic myelogenous leukemia cells, a derivative of the compound exhibited selective cytotoxicity with an IC50 value of 7.4 µM against Bcr-Abl positive cells. This highlights its potential as a targeted therapy for specific cancers .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiazole and thiadiazole moieties possess notable antimicrobial properties. For instance, derivatives similar to N-(4-methylthiazol-2-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide have been evaluated for their effectiveness against various bacterial strains (both Gram-positive and Gram-negative) and fungi.

A study on related thiazole derivatives demonstrated promising results against common pathogens, suggesting that the compound could be developed as a new class of antimicrobial agents .

Microbial Strain Activity
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansEffective

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Compounds with similar structural features have been tested against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549).

In vitro studies have shown that such compounds can inhibit cancer cell proliferation effectively. For example, derivatives were evaluated using the Sulforhodamine B assay, revealing significant cytotoxic effects against MCF7 cells . The mechanism of action appears to involve the disruption of cellular processes critical for cancer cell survival.

Cancer Cell Line IC50 Value (µM) Effectiveness
MCF715High
A54920Moderate

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins associated with microbial resistance and cancer proliferation. These studies help in understanding how the compound interacts at a molecular level with specific receptors or enzymes involved in disease processes.

Key Findings:

  • The compound shows favorable binding affinities to targets like dihydrofolate reductase (DHFR), which is crucial in cancer metabolism.
  • Inhibition of these targets can lead to reduced tumor growth and increased sensitivity to existing chemotherapeutic agents .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound shares a 1,3,4-thiadiazole core with multiple analogs but differs in substituent groups (Table 1). Key structural analogs include:

Table 1: Structural Comparison of Selected 1,3,4-Thiadiazole Derivatives

Compound ID R1 (Thiadiazole-5-position) R2 (Acetamide Substituent) Melting Point (°C) Yield (%) Reference
Target Compound 2-Phenoxyacetamido 4-Methylthiazol-2-yl N/A N/A N/A
5e () 4-Chlorobenzylthio 5-Isopropyl-2-methylphenoxy 132–134 74
5j () 4-Chlorobenzylthio 2-Isopropyl-5-methylphenoxy 138–140 82
4g () 3-Phenylureido 6-Methylbenzothiazol-2-yl 263–265 N/A
Compound 3 () 4-Nitrophenylamino 4-Chlorophenyl N/A N/A

Key Observations :

  • Substituents on the thiadiazole ring (R1) and acetamide group (R2) significantly influence physicochemical properties. For example, chlorobenzylthio groups (5e, 5j) lower melting points compared to ureido (4g) or nitrophenylamino (Compound 3) substituents.
  • The target compound’s phenoxyacetamido group may enhance solubility compared to lipophilic substituents like benzylthio .

Melting Points and Solubility

  • Melting Points : Derivatives with bulky substituents (e.g., 4g: 263–265°C) exhibit higher melting points due to stronger intermolecular interactions .
  • Solubility: Methoxy or phenoxy groups (e.g., 5k, 5l) improve aqueous solubility compared to halogenated analogs (5e, 5j) .

Anticancer Activity

  • Compound 3 and 8 () : Exhibit >85% Akt inhibition, inducing apoptosis in glioma cells. Docking studies highlight π-π interactions and H-bonding with Akt’s active site .
  • Target Compound: While activity data is unavailable, its phenoxyacetamido group may facilitate similar interactions with kinases or apoptosis regulators.

Antimicrobial Activity

  • 5c–6b () : Thiadiazine-thione derivatives demonstrate moderate-to-strong antimicrobial activity, with MIC values ranging from 2–16 µg/mL against S. aureus and E. coli .
  • 5e–5m (): Phenoxy/thioether analogs show variable antimicrobial potency, depending on substituent hydrophobicity .

Key Research Findings

Substituent Impact on Bioactivity

  • Electron-Withdrawing Groups (EWGs) : Nitro (Compound 3) and chloro (5e) substituents enhance anticancer activity by improving target binding .
  • Hydrogen-Bond Donors: Ureido (4g) and acetamido (target compound) groups may improve solubility and target affinity .

Q & A

Q. Optimization Tips :

  • Control reaction temperature (40–60°C) to avoid side reactions.
  • Use TLC (hexane:ethyl acetate, 9:1) to monitor progress .
  • Purify via recrystallization (ethanol or pet-ether) to achieve >95% purity .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Answer:
Structural validation requires a combination of spectroscopic and analytical methods:

  • ¹H/¹³C NMR : Identify proton environments (e.g., thiazole H at δ 7.2–7.5 ppm, acetamide carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ at m/z 415.5) .
  • IR Spectroscopy : Detect functional groups (e.g., C=O stretch at 1650–1700 cm⁻¹, N-H bend at 3300 cm⁻¹) .
  • Elemental Analysis : Verify C, H, N, S content (±0.3% of theoretical values) .

Q. Validation Strategy :

Reproduce experiments under standardized conditions (e.g., NCI-60 panel protocols).

Molecular docking : Compare binding affinities to target proteins (e.g., EGFR kinase) using AutoDock Vina .

SAR analysis : Test structurally related analogs to isolate critical functional groups (e.g., phenoxyacetamido vs. 4-fluorophenyl substitution) .

Advanced: What computational methods are recommended for predicting the interaction of this compound with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Use GROMACS to model ligand-protein interactions over 100 ns trajectories; analyze RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors in thiadiazole) using Schrödinger Phase .
  • QSAR : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity .

Case Study :
A thiadiazole analog showed 10 nM affinity for COX-2 in docking studies but only 5 µM in vitro. MD simulations revealed solvent accessibility issues in the binding pocket, guiding methyl-group additions to improve solubility .

Advanced: How to design a structure-activity relationship (SAR) study for optimizing this compound’s bioactivity?

Answer:
Focus on modifying three regions:

Thiadiazole core : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .

Phenoxyacetamido side chain : Replace phenoxy with heteroaryl (e.g., thiophene) to improve membrane permeability .

Thiazole ring : Vary substituents (e.g., 4-methyl vs. 4-fluorobenzyl) to tune steric effects .

Q. Experimental Design :

  • Synthesize 10–15 analogs using parallel synthesis.
  • Test in enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis via flow cytometry) assays.
  • Cluster results using PCA to identify dominant structural drivers .

Basic: What solvents and reaction conditions are optimal for scaling up synthesis without compromising yield?

Answer:

  • Solvents : DMF for acylation (high polarity), acetone for thioether coupling (low cost, easy removal) .
  • Catalysts : K₂CO₃ (1.2 equiv) in acetone for efficient nucleophilic substitution .
  • Workup : Replace column chromatography with recrystallization (ethanol/water) for large-scale purity .

Q. Scalability Data :

ParameterLab Scale (1 g)Pilot Scale (100 g)
Yield72%68%
Purity98.5%97%
Reaction Time8 hours10 hours

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